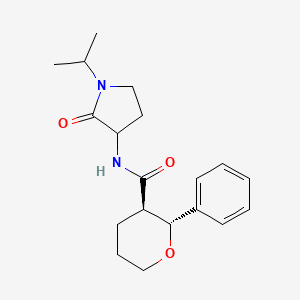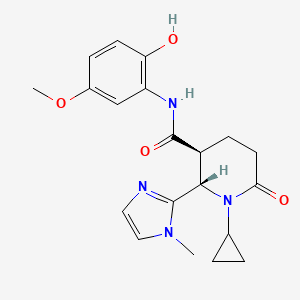![molecular formula C16H23NO B7338393 1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7338393.png)
1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one is a synthetic compound that is commonly referred to as MDPV. It belongs to the class of cathinones, which are synthetic analogs of cathinone, a natural stimulant found in the khat plant. MDPV has gained popularity as a recreational drug due to its potent stimulant effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in a potent stimulant effect, which is responsible for the drug's popularity as a recreational drug.
Biochemical and Physiological Effects:
MDPV has been shown to have several biochemical and physiological effects. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in alertness, focus, and mood. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as cardiovascular complications and hyperthermia.
Advantages and Limitations for Lab Experiments
MDPV has several advantages and limitations for lab experiments. Its potent stimulant effects make it a useful tool for studying the dopamine system and its role in various disorders. However, its potential for abuse and adverse effects make it a challenging compound to work with in a lab setting.
Future Directions
For research include exploring its potential therapeutic applications and investigating its role in various disorders.
Synthesis Methods
MDPV can be synthesized through several methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most commonly used method for MDPV synthesis is the Mannich reaction, which involves the condensation of 1-phenyl-2-propanone with formaldehyde and dimethylamine.
Scientific Research Applications
MDPV has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes MDPV a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Properties
IUPAC Name |
1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-9-10-17(13(2)11-12)16(18)14(3)15-7-5-4-6-8-15/h4-8,12-14H,9-11H2,1-3H3/t12-,13-,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSORFWOXXZGSZ-ZFXTZCCVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C)C(=O)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H](C1)C)C(=O)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1R,2R)-2-aminocyclohexyl]-3-(1-pyridazin-3-ylpiperidin-4-yl)urea](/img/structure/B7338312.png)

![N-[(1R,2S)-2-(3-chlorophenyl)cyclopropyl]-2-(4-methyl-1,1-dioxo-1,4-thiazinan-3-yl)acetamide](/img/structure/B7338316.png)

![3-[(2,2-Difluorocyclohexyl)methylsulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338335.png)
![3-[(2,5-Dimethylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338338.png)
![(2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol](/img/structure/B7338344.png)
![N-[[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-7-methyl-1-benzofuran-3-carboxamide](/img/structure/B7338356.png)
![N-[(1R,3S)-3-cyanocyclopentyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7338362.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B7338376.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338384.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-phenylmethoxypyrazin-2-yl)methanone](/img/structure/B7338390.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-[2-(1-methylpyrazol-4-yl)oxyphenyl]methanone](/img/structure/B7338399.png)
![2,5-dimethyl-N-[(3R)-oxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7338407.png)
